
2-(2-Aminopropyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Aminopropyl)aniline is an organic compound with the molecular formula C9H14N2. It consists of an aniline moiety substituted with a 2-aminopropyl group. This compound is part of the broader class of aromatic amines, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminopropyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of an appropriate halogenated precursor with an amine. For example, the reaction of 2-bromoaniline with 2-aminopropane in the presence of a base can yield this compound .
Another method involves the reduction of nitroarenes. In this approach, 2-nitropropylbenzene can be reduced using hydrogen gas in the presence of a palladium catalyst to produce this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes. One such method is the catalytic hydrogenation of nitro compounds, where the nitro group is reduced to an amine group under high pressure and temperature conditions . This method is favored for its efficiency and scalability.
化学反応の分析
Types of Reactions
2-(2-Aminopropyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or further reduce the compound to simpler amines.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Imine derivatives and other oxidized products.
Reduction: Primary and secondary amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
科学的研究の応用
2-(2-Aminopropyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(2-Aminopropyl)aniline involves its interaction with various molecular targets and pathways. As an aromatic amine, it can participate in nucleophilic and electrophilic reactions, affecting cellular processes and biochemical pathways . The specific molecular targets and pathways depend on the context of its application, such as its role in drug synthesis or as a chemical intermediate .
類似化合物との比較
Similar Compounds
2-(2-Aminoethyl)aniline: Similar structure but with an ethyl group instead of a propyl group.
4-Aminobenzylamine: Aniline derivative with an amino group attached to a benzyl group.
N-Benzylethylenediamine: Contains a benzyl group and two amino groups.
Uniqueness
2-(2-Aminopropyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its propyl group provides different steric and electronic effects compared to similar compounds, influencing its reactivity and applications .
特性
CAS番号 |
39909-28-9 |
|---|---|
分子式 |
C9H14N2 |
分子量 |
150.22 g/mol |
IUPAC名 |
2-(2-aminopropyl)aniline |
InChI |
InChI=1S/C9H14N2/c1-7(10)6-8-4-2-3-5-9(8)11/h2-5,7H,6,10-11H2,1H3 |
InChIキー |
YDAUEYCIHZEQIH-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC=CC=C1N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


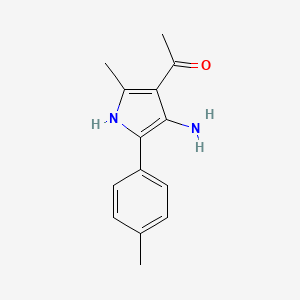
![2-(3-Methoxyphenyl)-N-[4-(Pyridin-4-Yl)-1,3-Thiazol-2-Yl]acetamide](/img/structure/B13961170.png)

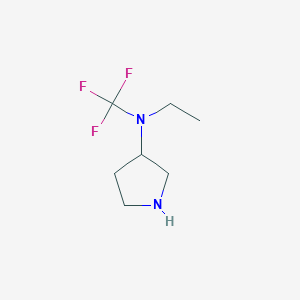



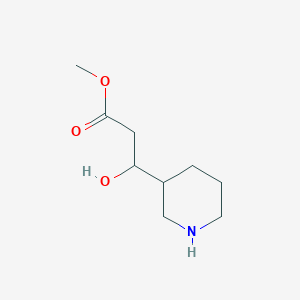
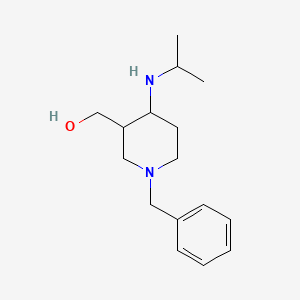
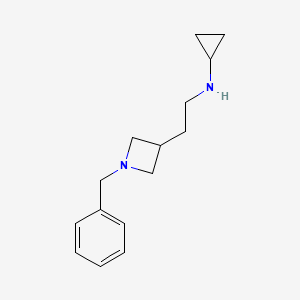
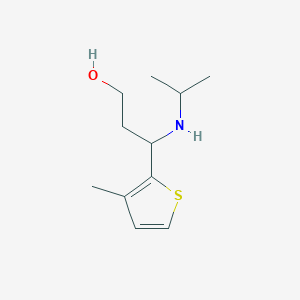
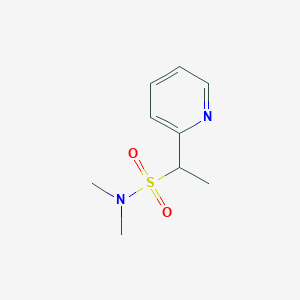
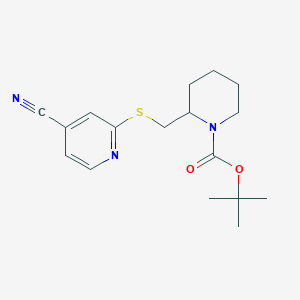
![6-(Chloromethyl)-3-oxatricyclo[3.2.1.02,4]octane](/img/structure/B13961243.png)
